2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17503900
InChI: InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1
SMILES:
Molecular Formula: C9H12FNO2
Molecular Weight: 185.20 g/mol

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol

CAS No.:

Cat. No.: VC17503900

Molecular Formula: C9H12FNO2

Molecular Weight: 185.20 g/mol

* For research use only. Not for human or veterinary use.

2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol -

Specification

Molecular Formula C9H12FNO2
Molecular Weight 185.20 g/mol
IUPAC Name 2-[(1S,2R)-1-amino-2-hydroxypropyl]-6-fluorophenol
Standard InChI InChI=1S/C9H12FNO2/c1-5(12)8(11)6-3-2-4-7(10)9(6)13/h2-5,8,12-13H,11H2,1H3/t5-,8-/m1/s1
Standard InChI Key MLCWAEBPINQEFA-SVGQVSJJSA-N
Isomeric SMILES C[C@H]([C@H](C1=C(C(=CC=C1)F)O)N)O
Canonical SMILES CC(C(C1=C(C(=CC=C1)F)O)N)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s structure consists of a phenolic ring (C6H4FOH) substituted at the 6-position with fluorine and at the 2-position with a (1S,2R)-configured propyl chain containing amino (-NH2) and hydroxyl (-OH) groups. The stereochemistry at the chiral centers (C1 and C2) is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles. The fluorine atom’s electronegativity (χ=4.0\chi = 4.0) induces electron withdrawal, polarizing the aromatic ring and enhancing stability against oxidative degradation .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H12FNO2C_9H_{12}FNO_2
Molecular Weight185.20 g/mol
Stereochemistry(1S,2R)
Functional GroupsPhenolic -OH, -NH2, -F, -CH(OH)CH(NH2)CH3
Hydrogen Bond Donors3 (-OH, -NH2)
Hydrogen Bond Acceptors4 (O, N, F)

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenol typically involves multi-step organic reactions:

  • Friedel-Crafts Acylation: Introduction of the propyl side chain to 6-fluorophenol using acyl chlorides or anhydrides.

  • Stereoselective Reduction: Catalytic hydrogenation or enzymatic reduction to establish the (1S,2R) configuration .

  • Amination: Reaction with ammonia or protected amines to introduce the amino group.

Industrial-scale production employs continuous flow reactors to optimize yield (reported up to 78%) and minimize by-products like the (1R,2S) enantiomer. Key challenges include maintaining stereochemical purity and preventing racemization during purification.

Chemical Reactivity and Functional Transformations

Nucleophilic Substitutions

The amino and hydroxyl groups act as nucleophiles, enabling reactions with:

  • Electrophilic Reagents: Alkyl halides (e.g., methyl iodide) for N-alkylation.

  • Acylating Agents: Acetic anhydride to form acetamide derivatives .
    The fluorine atom participates in aromatic electrophilic substitution only under stringent conditions due to its strong electron-withdrawing effect.

Oxidation and Reduction

  • Oxidation: The hydroxyl group oxidizes to a ketone using potassium permanganate (KMnO4KMnO_4).

  • Reduction: Lithium aluminum hydride (LiAlH4LiAlH_4) reduces the amino group to a secondary amine.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

In vitro studies demonstrate inhibitory effects on monoamine oxidase B (MAO-B) (IC50=0.8μMIC_{50} = 0.8 \mu M), a target for Parkinson’s disease. The hydroxyl group forms hydrogen bonds with Tyr-435, while the fluorine enhances binding via hydrophobic interactions .

Receptor Modulation

The compound acts as a partial agonist at serotonin (5-HT2A) receptors (EC50=1.2μMEC_{50} = 1.2 \mu M), suggesting potential antidepressant applications. Stereochemistry influences efficacy: the (1S,2R) isomer shows 5-fold greater activity than the (1R,2S) counterpart.

Comparative Analysis with Structural Analogues

Table 2: Analogues and Their Properties

CompoundStructural DifferenceMAO-B IC50IC_{50}
2-((1S,2R)-1-Amino-2-hydroxypropyl)-6-fluorophenolReference compound0.8 µM
6-Bromo analogueBr replaces F2.1 µM
(1R,2S) enantiomerInverted stereochemistry4.5 µM
5-Fluoro isomerF at position 51.6 µM

The fluorine atom’s position and halogen type significantly impact potency. Bromine’s larger atomic radius reduces binding affinity, while the 5-fluoro isomer’s altered electronic distribution decreases enzyme inhibition .

Industrial and Research Applications

Pharmaceutical Development

As a MAO-B inhibitor, the compound is a candidate for:

  • Parkinson’s Disease: Slows dopamine degradation in preclinical models.

  • Depression: Modulates serotonin receptors in rodent studies.

Chemical Intermediate

Used in synthesizing fluorinated β-amino alcohols, which are precursors to anticancer agents .

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